2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
Description
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is a brominated pyridine derivative featuring a tetrahydropyran-4-yloxy substituent at the 6-position. The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the tetrahydropyranyloxy group enhances solubility and modulates steric and electronic properties .
Properties
IUPAC Name |
2-bromo-6-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-3-10(12-9)14-8-4-6-13-7-5-8/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKIKTZHYMZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656425 | |
| Record name | 2-Bromo-6-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-16-8 | |
| Record name | 2-Bromo-6-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-hydroxypyridine.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a tetrahydropyran-4-yloxy group using tetrahydropyran and an acid catalyst.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form 6-(tetrahydropyran-4-yloxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include 2-azido-6-(tetrahydropyran-4-yloxy)pyridine, 2-thio-6-(tetrahydropyran-4-yloxy)pyridine, and 2-alkoxy-6-(tetrahydropyran-4-yloxy)pyridine.
Oxidation: Products include 2-bromo-6-(tetrahydropyran-4-yloxy)pyridine N-oxide.
Reduction: Products include 6-(tetrahydropyran-4-yloxy)pyridine.
Scientific Research Applications
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine involves its interaction with various molecular targets. The bromine atom and the tetrahydropyran-4-yloxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula: C₁₀H₁₂BrNO₂
- Key Functional Groups : Bromopyridine core, tetrahydropyran-4-yloxy ether.
- Applications : Intermediate in pharmaceuticals, agrochemicals, and functional materials.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-bromo-6-(tetrahydropyran-4-yloxy)pyridine with structurally analogous bromopyridine derivatives:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) decrease pyridine ring electron density, while ethers (e.g., tetrahydropyranyloxy) provide moderate electron-donating effects.
Comparison with Other Bromopyridines :
Anticancer Activity :
Material Science :
- Boronated Derivatives : 2-(Tetrahydropyran-4-yloxy)-5-boronic ester pyridines (e.g., CAS 910036-98-5) serve as precursors for Suzuki-Miyaura coupling in polymer synthesis .
Biological Activity
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the second position and a tetrahydropyran-4-yloxy group at the sixth position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The molecular formula for 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is C10H12BrNO2, and it is synthesized through a multi-step process starting from 2-bromo-6-hydroxypyridine. Key steps include:
- Protection of Hydroxyl Group : Conversion into a tetrahydropyran-4-yloxy group.
- Reaction Conditions : Typically performed under acidic conditions using strong acids like hydrochloric or sulfuric acid as catalysts.
This synthesis allows for the introduction of functional groups that enhance the compound's reactivity and biological activity .
The biological activity of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the tetrahydropyran-4-yloxy group contribute to its binding affinity and reactivity. The compound can act as a ligand, modulating the activity of specific targets involved in various biological processes .
Applications in Research
- Medicinal Chemistry : The compound is explored for its potential as an inhibitor in various pathways, particularly in cancer therapy. Its structure allows it to interact with targets such as ALK5 (activin-like kinase 5), which is implicated in fibrotic diseases and malignancies .
- Enzyme Inhibition : Studies suggest that this compound may serve as an effective enzyme inhibitor, potentially impacting pathways involved in tumor growth and progression .
- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, making it valuable in chemical research and industrial applications .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-hydroxypyridine | Lacks tetrahydropyran group | Limited versatility |
| 2-Chloro-6-(tetrahydropyran-4-yloxy)pyridine | Chlorine atom instead of bromine | Different reactivity |
| 2-Bromo-6-methoxypyridine | Methoxy group instead of tetrahydropyran | Affects solubility and reactivity |
The unique combination of the bromine atom and the tetrahydropyran-4-yloxy group in 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine enhances its reactivity compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
